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Compound of Interest

Compound Name: Amaranthin

Cat. No.: B1234804 Get Quote

This technical guide provides a comprehensive overview of the physicochemical properties of

two distinct molecules referred to as "Amaranthin": a lectin found in the seeds of Amaranthus

species, and a betacyanin pigment responsible for the vibrant red color of the plant. This

document is intended for researchers, scientists, and drug development professionals, offering

detailed data, experimental protocols, and visual representations of relevant biological

pathways.

Amaranthin (Lectin)
Amaranthin, the lectin isolated from the seeds of plants such as Amaranthus caudatus and

Amaranthus hypochondriacus, is a protein with significant interest in biomedical research due

to its specific carbohydrate-binding properties.

Physicochemical Properties
The key physicochemical properties of the Amaranthin lectin are summarized in the table

below. These properties are crucial for its purification, characterization, and application in

various assays.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1234804?utm_src=pdf-interest
https://www.benchchem.com/product/b1234804?utm_src=pdf-body
https://www.benchchem.com/product/b1234804?utm_src=pdf-body
https://www.benchchem.com/product/b1234804?utm_src=pdf-body
https://www.benchchem.com/product/b1234804?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1234804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Species/Source

Molecular Weight (Native) 54,000 - 62,900 Da[1][2][3] A. caudatus

Molecular Weight (Subunit) 29,000 - 36,000 Da[1][2][3][4]
A. caudatus, A.

hypochondriacus

Structure Homodimer[1][2][3][4]
A. caudatus, A.

hypochondriacus

Isoelectric Point (pI) 4.8[1] Not specified

Stokes Radius 27.2 Å[2] A. caudatus

Carbohydrate Specificity
Galβ1,3GalNAcα-O-Ser/Thr (T-

antigen)[2][3][5]
A. caudatus, A. leucocarpus

pH Stability
Active between pH 4 to 9

(precipitate formation)[1][3]
A. caudatus

Optimal pH for Activity

pH 5 (precipitate formation),

pH 7 (hemagglutination)[1][3]

[6]

A. caudatus, A.

hypochondriacus

Thermal Stability

Thermostable at 25°C, activity

decreases with increasing

temperature, complete loss at

60°C.[6]

A. hypochondriacus

Glycosylation Yes, it is a glycoprotein.[4][6] A. hypochondriacus

Metal Ion Requirement Not required for activity.[1][3][4]
A. caudatus, A.

hypochondriacus

Experimental Protocols
A common method for the purification of Amaranthin lectin involves a two-step

chromatographic process.[1][3]

Materials:

Amaranthus caudatus seeds
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Phosphate-buffered saline (PBS), pH 7.2

DEAE-cellulose resin

20 mM Tris buffer, pH 8.1

Affinity chromatography matrix (e.g., Synsorb-T beads or agarose-fetuin)[1][3][6]

Elution buffer: 50 mM Glycine-HCl, pH 2.5[6]

Neutralizing buffer: 1 M Tris-HCl, pH 8.0

Procedure:

Crude Extract Preparation: Grind Amaranthus caudatus seeds to a fine powder. Extract the

powder with PBS at 4°C with constant stirring. Centrifuge the suspension to remove

insoluble material and collect the supernatant as the crude extract.

DEAE-Cellulose Chromatography: Equilibrate a DEAE-cellulose column with 20 mM Tris

buffer, pH 8.1. Load the crude extract onto the column. Amaranthin does not bind to the

resin under these conditions and will be collected in the flow-through fraction.[1]

Affinity Chromatography: Equilibrate the affinity column (Synsorb-T or agarose-fetuin) with

PBS. Apply the unbound fraction from the DEAE-cellulose column to the affinity column.

Wash the column extensively with PBS to remove non-specifically bound proteins.

Elution: Elute the bound Amaranthin lectin with 50 mM Glycine-HCl, pH 2.5.[6] Collect the

fractions and immediately neutralize them with 1 M Tris-HCl, pH 8.0.

Dialysis and Concentration: Pool the fractions containing the purified lectin and dialyze

against PBS. Concentrate the purified lectin using an appropriate method, such as

ultrafiltration.
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Crude Extract Preparation

Ion Exchange Chromatography

Affinity Chromatography

Final Steps

Grind Amaranthus Seeds

Extract with PBS
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Collect Supernatant (Crude Extract)

Load on DEAE-Cellulose Column

Collect Flow-through (Contains Amaranthin)

Load on Affinity Matrix (e.g., Agarose-Fetuin)
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Concentrate Purified Lectin
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Purification workflow for Amaranthin lectin.
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SDS-PAGE is used to determine the subunit molecular weight and purity of the Amaranthin
lectin.

Materials:

Acrylamide/bis-acrylamide solution

Tris-HCl buffers (for stacking and resolving gels)

Sodium dodecyl sulfate (SDS)

Ammonium persulfate (APS)

N,N,N',N'-Tetramethylethylenediamine (TEMED)

Sample buffer (containing SDS, β-mercaptoethanol, glycerol, bromophenol blue)

Running buffer (Tris-glycine-SDS)

Coomassie Brilliant Blue staining solution

Destaining solution

Procedure:

Gel Casting: Prepare and cast a resolving gel (typically 12% for a protein of ~30-36 kDa) and

a stacking gel (typically 4%).

Sample Preparation: Mix the purified Amaranthin lectin sample with an equal volume of 2x

sample buffer. Heat the sample at 95-100°C for 5 minutes to denature the protein.

Electrophoresis: Load the denatured protein sample and a molecular weight marker into the

wells of the gel. Run the gel in running buffer at a constant voltage until the dye front reaches

the bottom of the gel.

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue solution to visualize the

protein bands. Destain the gel to remove the background stain and visualize the protein

bands clearly. A single band should be observed for the purified Amaranthin lectin.[1][3][7]
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IEF is used to determine the isoelectric point (pI) of the Amaranthin lectin.

Materials:

Precast or self-cast IEF gel with a suitable pH range (e.g., 3-10)

Ampholytes

Anode solution (e.g., phosphoric acid)

Cathode solution (e.g., sodium hydroxide)

IEF standards with known pI values

Coomassie Brilliant Blue staining solution

Destaining solution

Procedure:

Gel Preparation: Rehydrate the IEF gel with a solution containing the ampholytes.

Sample Application: Apply the purified Amaranthin lectin and IEF standards to the gel.

Focusing: Apply a voltage gradient across the gel. Proteins will migrate through the pH

gradient until they reach the pH that corresponds to their pI, at which point they have no net

charge and stop migrating.

Staining and Destaining: After focusing is complete, stain the gel with Coomassie Brilliant

Blue and then destain to visualize the protein bands.

pI Determination: Determine the pI of the Amaranthin lectin by comparing its migration

distance to that of the IEF standards.

Signaling Pathway
Amaranthin lectin from Amaranthus leucocarpus (ALL) has been shown to act as a co-

stimulatory molecule in the activation of CD4+ T cells.[5][8] When CD4+ T cells are stimulated

through the T-cell receptor (TCR) with an anti-CD3 antibody, the addition of ALL enhances cell
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proliferation, expression of the activation marker CD25, and the production of cytokines such

as IL-2, IL-4, IL-10, TNF-alpha, and TGF-beta.[5][8] This suggests that ALL binds to specific

glycoconjugates on the T-cell surface, providing a costimulatory signal that synergizes with the

primary signal from TCR engagement.
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Co-stimulatory role of Amaranthin lectin in T-cell activation.

Amaranthin (Pigment)
The term "amaranthin" also refers to a major betacyanin pigment found in various Amaranthus

species. It is a water-soluble nitrogenous pigment responsible for the plant's red-violet

coloration.

Physicochemical Properties
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The key physicochemical properties of the Amaranthin pigment are summarized below.

Property Value

Chemical Formula C₃₀H₃₄N₂O₁₉[9]

Molecular Weight 726.6 g/mol [9]

Chemical Class Betacyanin[10]

Solubility Water-soluble[10][11]

pH Stability
Stable in the pH range of 3.0-7.0, with optimal

stability between pH 5.0 and 7.0.[12][13][14][15]

Thermal Stability

Susceptible to degradation at higher

temperatures. More stable at lower

temperatures (e.g., 4°C).[12][14][16]

Light and Oxygen Sensitivity
Degrades in the presence of light and oxygen.

[10][16]

Appearance Red-violet pigment[17]

Experimental Protocols
The extraction and purification of amaranthin pigment can be achieved using the following

protocol, adapted from methods for betacyanin extraction.[9][18]

Materials:

Fresh or freeze-dried Amaranthus leaves or flowers

Extraction solvent: 80% methanol in water or distilled water[10][18]

Ascorbic acid (optional, to prevent oxidation)

pH adjustment reagents (e.g., citric acid, sodium hydroxide)

Sephadex G-25 or similar size-exclusion chromatography resin
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Amberlite XAD-7 or similar adsorbent resin

Sephadex LH-20 or similar resin for final purification

Methanol for elution

Procedure:

Extraction: Homogenize fresh plant material with the extraction solvent (water or 80%

methanol, optionally containing ascorbic acid). The process should be carried out in low light

and at a low temperature (e.g., 4°C) to minimize degradation.[9] Centrifuge the homogenate

and collect the supernatant.

Initial Cleanup (Size-Exclusion Chromatography): Pass the extract through a Sephadex G-25

column to separate the pigment from high molecular weight compounds.

Adsorption Chromatography: Apply the colored fraction to an Amberlite XAD-7 column to

further remove impurities.

Final Purification (Gel Filtration): Use a Sephadex LH-20 column with methanol as the eluent

for the final purification of the amaranthin pigment.[10]

Solvent Removal and Storage: Remove the solvent from the purified fraction under vacuum

at a low temperature. The purified pigment can be stored as a powder or in solution at -20°C

in the dark.

The concentration and stability of amaranthin can be determined spectrophotometrically.

Materials:

Purified amaranthin extract

UV-Vis spectrophotometer

Buffer solutions of various pH values (e.g., citrate, phosphate, borate buffers)

Water bath or incubator
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Procedure for Quantification:

Dilute the amaranthin extract in a suitable buffer (e.g., pH 5.0).

Measure the absorbance at the wavelength of maximum absorption for amaranthin
(approximately 536-538 nm).[19][20]

Calculate the concentration using the Beer-Lambert law and the molar extinction coefficient

for amaranthin.

Procedure for Stability Assay:

Prepare solutions of amaranthin in buffers of different pH values.

Incubate the solutions at various temperatures in the dark.

At specific time intervals, measure the absorbance of each solution at the λmax.

Plot the natural logarithm of the absorbance versus time to determine the degradation rate

constant (k) and the half-life (t½) of the pigment under different conditions.[21]

Biosynthesis Pathway
Amaranthin is synthesized via the betalain biosynthesis pathway, which starts from the amino

acid tyrosine. A simplified representation of the final steps in amaranthin biosynthesis is shown

below.
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L-Tyrosine

L-DOPA

cyclo-DOPA

Betalamic acid

cyclo-DOPA 5-O-glucoside

UDPG:
cyclo-DOPA 5-O-glucosyltransferase

Betanidin 5-O-β-glucuronosylglucoside
(Amaranthin)

UDP-glucuronic acid:
cyclo-DOPA 5-glucoside glucuronosyltransferase

Condensation
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Simplified biosynthesis pathway of Amaranthin pigment.

Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of both

the Amaranthin lectin and the Amaranthin pigment. The distinct characteristics of these two

molecules necessitate their clear differentiation in research and development. The provided

data tables, experimental protocols, and pathway diagrams offer a solid foundation for

scientists working with these compounds, facilitating their isolation, characterization, and

application in various fields, from immunology to food science. Further research into the
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specific extinction coefficient of the lectin and more detailed solubility studies would be

beneficial for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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